molecular formula C13H17NO3 B13725072 2-Cyclopropylmethoxy-4-(oxetan-3-yloxy)-phenylamine

2-Cyclopropylmethoxy-4-(oxetan-3-yloxy)-phenylamine

Cat. No.: B13725072
M. Wt: 235.28 g/mol
InChI Key: OLVGIGQROOIPFC-UHFFFAOYSA-N
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Description

2-Cyclopropylmethoxy-4-(oxetan-3-yloxy)-phenylamine is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a phenylamine core substituted with cyclopropylmethoxy and oxetan-3-yloxy groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylmethoxy-4-(oxetan-3-yloxy)-phenylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropylmethoxy group: This can be achieved by reacting cyclopropylmethanol with an appropriate halogenating agent to form cyclopropylmethoxy halide.

    Introduction of the oxetan-3-yloxy group: This step involves the reaction of oxetan-3-ol with a suitable activating agent to form oxetan-3-yloxy halide.

    Coupling with phenylamine: The final step involves the coupling of the cyclopropylmethoxy and oxetan-3-yloxy intermediates with phenylamine under suitable conditions, such as the presence of a base and a solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylmethoxy-4-(oxetan-3-yloxy)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethoxy or oxetan-3-yloxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenylamine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropylmethoxy-4-(oxetan-3-yloxy)-phenylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropylmethoxy-4-(methoxy)-phenylamine
  • 2-Cyclopropylmethoxy-4-(ethoxy)-phenylamine
  • 2-Cyclopropylmethoxy-4-(propoxy)-phenylamine

Uniqueness

2-Cyclopropylmethoxy-4-(oxetan-3-yloxy)-phenylamine is unique due to the presence of the oxetan-3-yloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness can influence its biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-4-(oxetan-3-yloxy)aniline

InChI

InChI=1S/C13H17NO3/c14-12-4-3-10(17-11-7-15-8-11)5-13(12)16-6-9-1-2-9/h3-5,9,11H,1-2,6-8,14H2

InChI Key

OLVGIGQROOIPFC-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)OC3COC3)N

Origin of Product

United States

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